molecular formula C14H18F3NO3S2 B2714117 N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1448028-30-5

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2714117
CAS RN: 1448028-30-5
M. Wt: 369.42
InChI Key: VCCQTUXCVYUCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H18F3NO3S2 and its molecular weight is 369.42. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Supramolecular Assembly Research on nimesulide derivatives, including those structurally related to the specified compound, has contributed to understanding the effect of substitution on supramolecular assembly. Structural studies using X-ray powder diffraction reveal insights into intermolecular interactions and molecular geometry, aiding in the comprehension of their assembly mechanisms (Dey et al., 2015).

Proton-Donating Ability and Conformational Analysis The proton-donating abilities of sulfonamide derivatives have been analyzed through quantum-chemical calculations and IR spectroscopy. These studies offer insights into the conformations and self-associations of these molecules in different states, contributing to the understanding of their chemical behavior (Oznobikhina et al., 2009).

Synthetic Applications In the field of synthetic chemistry, methods have been developed for converting hindered carboxylic acids to N-methoxy-N-methyl amides, with implications for the synthesis of compounds related to the specified chemical. These methodologies enhance the efficiency of synthetic processes and offer a pathway for the creation of structurally complex molecules (Woo et al., 2004).

Catalysis and Chemical Transformations Asymmetric hydrogenation of alpha-hydroxy ketones, catalyzed by complexes related to the specified compound, demonstrates the potential for achieving high enantioselectivity in chemical transformations. This research provides a foundation for the development of catalytic processes that can be applied to the synthesis of chiral molecules (Ohkuma et al., 2007).

Chemoselective N-Acylation The development of chemoselective N-acylation reagents, based on structural studies of related compounds, illustrates the advancement in selective chemical reactions. This research enhances the toolkit available for synthetic chemists, enabling more precise and efficient functionalization of molecules (Kondo et al., 2000).

properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3S2/c1-21-13(6-7-22-10-13)9-18-23(19,20)8-11-2-4-12(5-3-11)14(15,16)17/h2-5,18H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCQTUXCVYUCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

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